molecular formula C22H24N4OS B4519675 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone

1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone

Cat. No.: B4519675
M. Wt: 392.5 g/mol
InChI Key: ZRCQMJVJADDGEK-RMKNXTFCSA-N
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Description

1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone is a complex organic compound that features a piperazine ring, a pyrrole ring, and a thiazole ring

Scientific Research Applications

1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone typically involves multiple steps, including the formation of the piperazine, pyrrole, and thiazole rings. The synthetic route may involve:

    Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Formation of Pyrrole Ring: Pyrrole rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of Thiazole Ring: Thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c27-21(17-20-18-28-22(23-20)26-11-4-5-12-26)25-15-13-24(14-16-25)10-6-9-19-7-2-1-3-8-19/h1-9,11-12,18H,10,13-17H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCQMJVJADDGEK-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone
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1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone
Reactant of Route 3
1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone
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1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone
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1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone
Reactant of Route 6
Reactant of Route 6
1-{4-[(E)-3-phenyl-2-propenyl]piperazino}-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]-1-ethanone

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